(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane
Brand Name:
Vulcanchem
CAS No.:
1417789-49-1
VCID:
VC21093088
InChI:
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
SMILES:
CC(C)(C)OC(=O)N1CCC2C(C1)CN2
Molecular Formula:
C11H20N2O2
Molecular Weight:
212.29 g/mol
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane
CAS No.: 1417789-49-1
Cat. No.: VC21093088
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417789-49-1 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
| Standard InChI Key | TUIAJQPTVCSWOB-DTWKUNHWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 |
| SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator